molecular formula C7H4Cl2F3NS B1314497 2,6-Dichloro-4-((trifluoromethyl)thio)aniline CAS No. 99479-65-9

2,6-Dichloro-4-((trifluoromethyl)thio)aniline

Cat. No.: B1314497
CAS No.: 99479-65-9
M. Wt: 262.08 g/mol
InChI Key: JDWPTDLYCZOZOJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a specialized chemical intermediate of significant interest in advanced research and development, particularly in the pharmaceutical and agrochemical sectors . The strategic incorporation of both chlorine atoms and the (trifluoromethyl)thio group on the aniline ring creates a versatile scaffold for constructing complex molecules . The (trifluoromethyl)thio group (-SCF₃) is a highly lipophilic and electron-withdrawing moiety known to profoundly influence the metabolic stability, bioavailability, and binding affinity of lead compounds, making this aniline derivative a valuable building block in medicinal chemistry and drug design . In agrochemical research, this compound serves as a key precursor in the synthesis of active ingredients for crop protection. Its structure allows for further functionalization, enabling researchers to explore a wide chemical space to develop new compounds with potential insecticidal or fungicidal activities . As with many high-value intermediates, the pursuit of greener and more cost-efficient synthesis methods is an ongoing area of innovation in its production . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Appropriate personal protective equipment should be worn, and it is critical to avoid release into the environment due to potential aquatic toxicity .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPTDLYCZOZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543899
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99479-65-9
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-((trifluoromethyl)thio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-((trifluoromethyl)thio)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by halogenation patterns and substituent groups. Key analogues include:

Compound Name Substituents CAS Number Key Applications/Properties References
2,6-Dichloro-4-(trifluoromethyl)aniline -CF₃ (para), -Cl (2,6) 24279-39-8 Intermediate for pyrazole synthesis
2,6-Dibromo-4-(trifluoromethyl)aniline -CF₃ (para), -Br (2,6) 559970 Higher molecular weight, enhanced reactivity
4-Chloro-2,6-dibromoaniline -Cl (para), -Br (2,6) 337234 Used in polymer stabilizers
4-Fluoroaniline derivatives -F (para) 344-19-4 Lower BChE inhibition activity

Key Observations :

  • Halogenation Impact : Chlorine and bromine at the 2,6-positions improve steric hindrance and electronic effects, favoring enzyme inhibition . Brominated analogues exhibit higher reactivity but may pose synthesis challenges .

Comparison :

Biological Activity

2,6-Dichloro-4-((trifluoromethyl)thio)aniline, with the chemical formula C₇H₄Cl₂F₃NS and CAS number 99479-65-9, is an organic compound that exhibits notable biological activity. This compound is primarily recognized for its potential applications in medicinal chemistry and agrochemicals. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 262.08 g/mol
  • Melting Point : 37 °C
  • Boiling Point : 62 °C
  • Log P (XLogP3) : 4.8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. Its interactions with cellular mechanisms suggest potential therapeutic applications.

Key Biological Activities

  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains and fungi, indicating its potential as an antimicrobial agent.
  • Cellular Effects : It influences cell signaling pathways and gene expression, which may lead to alterations in cellular metabolism and function. Notably, it has been reported to cause skin and eye irritation, suggesting interactions with cell membranes.
  • Enzyme Interaction : The compound participates in biochemical reactions involving various enzymes, which can be leveraged for synthetic applications in organic chemistry.

The mechanisms by which this compound exerts its biological effects include:

  • Nucleophilic Substitution Reactions : The chlorine atoms in the molecule can be replaced by nucleophiles, facilitating various chemical transformations.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines.

Case Studies

  • Synthesis of Pyrazole Derivatives : A notable study highlighted the use of this compound as an intermediate in synthesizing pyrazole derivatives, which are significant in medicinal chemistry for their diverse biological activities .
  • Toxicological Assessments : Toxicological evaluations have indicated that while the compound has useful applications, it also poses risks such as skin irritation and potential toxicity upon exposure .

Applications in Research

The compound's unique structure makes it a valuable intermediate in various fields:

Field Application
Organic ChemistrySynthesis of complex organic compounds
Medicinal ChemistryDevelopment of pharmaceutical agents
AgrochemicalsProduction of insecticides and herbicides

Q & A

Q. What are the established synthetic routes for 2,6-Dichloro-4-((trifluoromethyl)thio)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via amine cleavage and photoradical halogenation. For example, halogenation of para-trimethylchlorobenzene under UV light produces intermediates, followed by amine substitution. Reaction parameters like solvent choice (e.g., THF), temperature (room temperature vs. reflux), and catalyst (triethylamine) critically affect yield and purity. Post-synthesis purification via column chromatography is recommended to isolate dispirophosphazene derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • Melting point analysis (34–36°C, lit.) to assess purity .
  • HPLC for quantitative purity assessment (>98% as per industry standards) .
  • NMR spectroscopy to confirm substitution patterns (e.g., distinguishing 2,6-dichloro positions) .
  • Mass spectrometry for molecular weight verification (230.015 g/mol) .

Q. What are the compound’s primary applications in agrochemical research?

Methodological Answer: It serves as a key intermediate in synthesizing fluorinated pesticides (e.g., fipronil derivatives). Researchers should explore its reactivity in forming pyrazole-3-carbonitrile derivatives via nucleophilic substitution, leveraging its electron-deficient aromatic ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points under different vacuum conditions)?

Methodological Answer: Discrepancies arise from measurement conditions. For example:

  • Boiling point : 60–62°C at 1 mmHg vs. 206.2°C at 760 mmHg .
    To validate, replicate experiments under controlled vacuum and document pressure dependencies. Cross-reference with computational methods (e.g., Clausius-Clapeyron equation) to reconcile data .

Q. What synthetic strategies exist for modifying the trifluoromethylthio group while retaining the aniline core?

Methodological Answer: Strategies include:

  • Electrophilic substitution : Introduce functional groups via Friedel-Crafts alkylation, leveraging the electron-withdrawing trifluoromethylthio group to direct reactivity .
  • Radical-mediated reactions : Use photoredox catalysis to replace the thio group with other fluorinated moieties .
    Monitor regioselectivity using X-ray crystallography or DFT calculations .

Q. How does the electron-withdrawing nature of substituents affect nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The trifluoromethylthio and chloro groups deactivate the aromatic ring, requiring strong nucleophiles (e.g., alkoxides) and elevated temperatures. Kinetic studies using Hammett plots can quantify substituent effects. Compare reactivity with analogs like 2,4,5-trichloroaniline to isolate electronic vs. steric factors .

Q. What advanced techniques are required to distinguish positional isomers in halogenated aniline derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve substitution patterns unambiguously .
  • 2D NMR (e.g., NOESY) : Identify spatial proximity of substituents .
  • Gas chromatography-mass spectrometry (GC-MS) : Compare retention times and fragmentation patterns with known standards .

Q. What methodologies are recommended for studying the compound’s stability under storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
  • Analytical monitoring : Track decomposition via HPLC and identify degradation products using LC-MS .
  • Storage recommendations : Store in amber vials at 0–6°C to minimize photolytic degradation .

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